3-[(2-Oxocyclopentyl)thio]propanoic acid
Overview
Description
3-[(2-Oxocyclopentyl)thio]propanoic acid is an organic compound with the molecular formula C8H12O3S It is a carboxylic acid derivative featuring a cyclopentanone ring attached to a propanoic acid moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxocyclopentyl)thio]propanoic acid typically involves the reaction of cyclopentanone with a thiol compound under controlled conditions. One common method includes the following steps:
Heating Reaction: Cyclopentanone is reacted with a thiol compound, such as thiopropionic acid, in the presence of a catalyst.
Addition of Acrylate: Acrylate is added to the reaction mixture, which undergoes a thermal reaction to form the desired product.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves:
One-Pot Synthesis: A one-pot method is employed to simplify the synthesis process and improve efficiency.
Moderate Reaction Conditions: The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Yield Optimization: The industrial process aims to achieve a product yield greater than or equal to 90%.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxocyclopentyl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Produced by the reduction of the ketone group.
Substituted Derivatives: Result from nucleophilic substitution reactions.
Scientific Research Applications
3-[(2-Oxocyclopentyl)thio]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(2-Oxocyclopentyl)thio]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Cellular Effects: Affect cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Oxocyclohexyl)thio]propanoic acid: Similar structure but with a cyclohexanone ring.
3-[(2-Oxocyclopentyl)thio]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
3-[(2-Oxocyclopentyl)thio]propanoic acid is unique due to its specific combination of a cyclopentanone ring and a propanoic acid moiety linked by a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-oxocyclopentyl)sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c9-6-2-1-3-7(6)12-5-4-8(10)11/h7H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMNQJRTIIZNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)SCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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